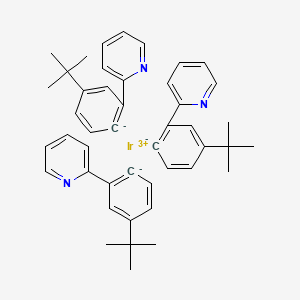

fac-Ir(3-tBu-ppy)3

Description

Contextualizing Cyclometalated Iridium(III) Complexes within Advanced Materials Science

Cyclometalated iridium(III) complexes represent a cornerstone in the development of advanced materials. Their d⁶ electronic configuration and the presence of strong spin-orbit coupling are fundamental to their highly desirable photophysical properties. mdpi.com These characteristics facilitate efficient intersystem crossing from singlet to triplet excited states, leading to high phosphorescence quantum yields and relatively long excited-state lifetimes. mdpi.comacs.org This class of compounds is integral to various applications, including organic light-emitting diodes (OLEDs), photoredox catalysis, and bioimaging. acs.orgacs.org The versatility of these complexes stems from the ability to fine-tune their electronic and steric properties through judicious ligand design, allowing for the systematic modulation of emission colors, redox potentials, and excited-state energies. nih.govcardiff.ac.uk

Evolution of Triplet Emitters and Photocatalysts Based on Iridium(III) Architectures

The journey of iridium(III) complexes as prominent triplet emitters and photocatalysts began with foundational research into their photophysical behaviors. The archetypal complex, fac-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)3), set the benchmark with its high internal quantum efficiency of nearly 100% in OLEDs. ossila.com This discovery spurred extensive research into modifying the cyclometalating and ancillary ligands to enhance stability, tune emission wavelengths, and improve catalytic activity. cardiff.ac.uk

The evolution from early homoleptic complexes like fac-Ir(ppy)3 to more sophisticated heteroleptic and tris-heteroleptic structures has allowed for greater control over the resulting properties. univ-amu.frresearchgate.netresearchgate.net For instance, the introduction of electron-withdrawing or -donating groups on the phenyl or pyridine (B92270) rings of the ligands can systematically shift the emission color across the visible spectrum. cardiff.ac.uk Similarly, the development of iridium-based photocatalysts has progressed from simple redox processes to more complex energy and electron transfer reactions, enabling a wide range of chemical transformations. chemrxiv.orgresearchgate.netorgsyn.org

Significance of fac-Ir(3-tBu-ppy)3 as a Prototypical System in Fundamental and Applied Research

This compound, a derivative of the parent fac-Ir(ppy)3, has emerged as a crucial compound for both in-depth scientific investigation and practical applications. The introduction of the bulky tert-butyl group at the 3-position of the phenyl ring serves multiple purposes. Sterically, it can influence the packing of molecules in the solid state, which is a critical factor in the performance of OLEDs. Electronically, the tert-butyl group can subtly modify the energy levels of the frontier molecular orbitals, thereby fine-tuning the photophysical and electrochemical characteristics of the complex.

This compound is frequently employed as a photocatalyst, facilitating a variety of chemical transformations through visible-light activation. cenmed.com Its applications include the decarboxylative arylation of α-amino acids and the benzylation of aldehydes. cenmed.comchemdad.com The specific substitution pattern in this compound makes it an excellent model system for studying the structure-property relationships in this class of iridium complexes.

Overview of Key Research Paradigms and Methodologies Applied to this compound

The investigation of this compound and related iridium complexes employs a combination of experimental and theoretical techniques.

Synthesis and Characterization: The synthesis of these complexes often involves the reaction of an iridium salt, such as IrCl₃·xH₂O, with the corresponding cyclometalating ligand at elevated temperatures. mdpi.com Purification is typically achieved through column chromatography and sublimation. ursi.org A suite of analytical methods is used for characterization, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and purity. ursi.orgworldscientific.com

Mass Spectrometry: To verify the molecular weight. ursi.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic vibrational modes of the ligands. ursi.org

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex, which is crucial for applications in electronic devices. ursi.org

Photophysical and Electrochemical Studies:

UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These techniques are used to determine the absorption and emission properties of the complex, including the wavelengths of maximum absorption and emission. acs.orgursi.org

Quantum Yield and Lifetime Measurements: The luminescence quantum yield and excited-state lifetime are critical parameters that quantify the efficiency and dynamics of the emission process. acs.orgmdpi.com

Cyclic Voltammetry (CV): This electrochemical method is employed to determine the HOMO and LUMO energy levels of the complex, which are essential for understanding its redox behavior and for designing efficient electronic devices. acs.orgcsic.es

Computational Modeling:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These computational methods are invaluable for gaining insights into the electronic structure, molecular orbitals, and excited-state properties of the complexes. acs.orgworldscientific.com They can help to rationalize experimental observations and predict the properties of new, yet-to-be-synthesized molecules. acs.org

Detailed Research Findings

The following table summarizes key experimental data for this compound and its parent compound, fac-Ir(ppy)3, to provide a comparative perspective.

| Property | This compound | fac-Ir(ppy)3 |

| Chemical Formula | C₄₅H₄₈IrN₃ | C₃₃H₂₄IrN₃ |

| Molecular Weight | 823.1 g/mol | 654.78 g/mol |

| CAS Number | 474948-23-7 | 94928-86-6 |

| Appearance | N/A | Yellow powder |

| Emission Wavelength (λem) | N/A | 513 nm (in THF) |

| HOMO Level | N/A | 5.6 eV |

| LUMO Level | N/A | 3.0 eV |

| Thermal Stability (TGA) | N/A | Stable up to 350 °C |

| Data for this compound is not readily available in the provided search results. Data for fac-Ir(ppy)3 is included for comparison. ossila.comursi.orgdaicelchiraltech.cn |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C45H48IrN3 |

|---|---|

Molecular Weight |

823.1 g/mol |

IUPAC Name |

2-(3-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |

InChI |

InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-8-6-7-12(11-13)14-9-4-5-10-16-14;/h3*4-6,8-11H,1-3H3;/q3*-1;+3 |

InChI Key |

SHKJZNUTHOXNND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.[Ir+3] |

Origin of Product |

United States |

Precision Synthetic Methodologies and Control of Molecular and Supramolecular Structure

Regiospecific Synthesis of fac-Ir(3-tBu-ppy)3: Advanced Reaction Pathways and Efficiency Optimization

The regiospecific synthesis of fac-tris[2-(3'-tert-butylphenyl)pyridinato-C²,N]iridium(III), or fac-Ir(3-tBu-ppy)₃, is crucial for its application in various fields, including as a photocatalyst. The development of scalable and efficient synthetic routes has been a significant area of research.

The synthesis of fac-Ir(3-tBu-ppy)₃ and related tris-cyclometalated iridium(III) complexes typically involves the reaction of an iridium salt, such as iridium(III) chloride (IrCl₃), with the corresponding 2-phenylpyridine (B120327) ligand. A common approach for achieving scalability and high purity is to perform the reaction at elevated temperatures, which thermodynamically favors the formation of the facial (fac) isomer over the meridional (mer) isomer. orgsyn.orgnih.gov While the mer isomer is often the kinetically favored product, heating at temperatures above 200°C promotes its conversion to the more stable fac isomer. orgsyn.orgnih.gov

To improve scalability and avoid chromatography, modified methods have been developed that can produce multigram quantities of the desired complex in high purity (>97%). orgsyn.orgnih.gov These methods often focus on optimizing reaction conditions and purification techniques to eliminate the need for column chromatography and allow for the recovery of excess ligand. orgsyn.orgnih.gov

The choice of iridium precursor can also influence the reaction. While IrCl₃ is a common starting material, other precursors like Ir(acac)₃ are also used, though they can be more expensive. nih.gov The reactivity of the ligand is also a key factor, and the presence of substituents like the tert-butyl group can influence the electronic properties and reactivity of the complex. nih.gov

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Iridium Precursor | IrCl₃·nH₂O or Ir(acac)₃ | IrCl₃·3H₂O |

| Ligand | Excess 3-tBu-ppy | Large excess of 2-arylpyridine |

| Temperature | > 200 °C | Controlled microwave irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Key Feature | Thermodynamic control for fac isomer | Rapid, selective, and efficient |

The synthesis of tris-cyclometalated iridium(III) complexes can result in two geometric isomers: facial (fac) and meridional (mer). For many applications, the fac isomer is preferred due to its distinct photophysical and electrochemical properties. nih.govresearchgate.net

Stereochemical control is often achieved through thermodynamic means. High reaction temperatures favor the formation of the more stable fac isomer. orgsyn.orgnih.govnih.gov The kinetic product is often the mer isomer, which can be converted to the fac isomer by prolonged heating. orgsyn.orgnih.gov

The isolation and purification of the fac isomer are critical. While chromatography is a common method for separating isomers, scalable syntheses aim to avoid this step. orgsyn.orgnih.gov Alternative purification methods, such as selective precipitation and washing, have been developed. orgsyn.orgnih.gov The purity and isomeric identity of the final product are typically confirmed by techniques like NMR spectroscopy. The fac isomer, having C₃ symmetry, exhibits a simpler ¹H NMR spectrum compared to the less symmetric mer isomer. nih.gov

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing fac-tris-ortho-metalated iridium(III) complexes. researchgate.net This technique can significantly reduce reaction times compared to conventional heating methods. For example, the synthesis of fac-Ir(ppy)₃ can be achieved in 30 minutes with microwave irradiation, a fraction of the time required with conventional heating. researchgate.net

Microwave synthesis often involves the reaction of IrCl₃·3H₂O with a large excess of the 2-arylpyridine ligand. researchgate.net This one-pot method can be highly selective and efficient, and it avoids the need for dehalogenating reagents. researchgate.net The scalability of microwave synthesis can be limited by the equipment used, and it may require a large excess of the ligand. nih.gov

Crystallographic and Solid-State Structural Elucidation of this compound

The solid-state structure of fac-Ir(3-tBu-ppy)₃ provides critical insights into its properties and behavior in devices.

X-ray crystallography reveals the detailed molecular structure and packing of fac-Ir(3-tBu-ppy)₃ in the solid state. The fac isomer has a C₃ symmetric structure. In the crystal lattice, intermolecular interactions, such as π-π stacking of the phenylpyridine ligands and dipole-dipole interactions, play a significant role in the formation of aggregates. nih.gov

For the parent compound, fac-Ir(ppy)₃, studies have shown that it can form tetramers in the solid state, consisting of two pairs of enantiomers (Δ-fac-Ir(ppy)₃ and Λ-fac-Ir(ppy)₃). nih.gov The bulky tert-butyl groups in fac-Ir(3-tBu-ppy)₃ would likely influence the packing arrangement, potentially hindering close packing and affecting the intermolecular electronic interactions. The orientation of the molecules in thin films is also an important factor, with studies on fac-Ir(ppy)₃ suggesting that the molecules orient with their permanent dipole moment roughly parallel to the substrate. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 13.136(3) |

| b (Å) | 13.480(3) |

| c (Å) | 16.299(3) |

| α (°) | 86.60(3) |

| β (°) | 87.43(3) |

| γ (°) | 63.15(3) |

| Volume (ų) | 2566.9(9) |

| Z | 4 |

Polymorphism, the existence of multiple crystalline forms, can significantly impact the electronic and photophysical properties of molecular materials. Different polymorphs can exhibit variations in molecular packing, leading to differences in intermolecular electronic coupling. This, in turn, can affect properties like charge transport and luminescence efficiency in devices.

While specific studies on the polymorphism of fac-Ir(3-tBu-ppy)₃ are not detailed in the provided search results, the principles of polymorphism in related iridium complexes are well-established. The formation of different polymorphs can be influenced by crystallization conditions such as solvent and temperature. The investigation of polymorphism is crucial for controlling the solid-state properties and ensuring reproducible device performance. The aggregation of fac-Ir(ppy)₃ in nonpolar solvents, as observed through NMR and X-ray crystallography, highlights the importance of intermolecular interactions that could lead to different solid-state packing and potentially polymorphism. nih.gov

Purification Strategies and Quality Control for Research-Grade this compound

The synthesis of facial tris(3-(tert-butyl)-2-phenylpyridine)iridium(III), or this compound, yields a crude product that contains residual starting materials, solvents, and potentially isomeric or partially reacted byproducts. Achieving the high purity required for demanding research applications, such as in organic light-emitting diodes (OLEDs) and photoredox catalysis, necessitates rigorous purification and subsequent quality control. The methodologies employed are critical for ensuring batch-to-batch consistency and obtaining reliable experimental data.

Purification Strategies

Several techniques are employed to purify this compound and related iridium(III) complexes. The choice of method depends on the nature of the impurities, the scale of the synthesis, and the desired final purity level. The most common strategies include solvent washing/recrystallization, column chromatography, and vacuum sublimation.

Solvent Washing and Recrystallization:

A straightforward and often initial purification step involves washing the crude solid product with various solvents to remove unreacted ligands and other soluble impurities. A common procedure for similar iridium complexes, such as fac-Ir(ppy)3, involves creating a slurry of the crude material in a solvent system where the desired product has low solubility while impurities are more soluble. For instance, a mixture of hexanes and a small amount of dichloromethane can be effective. nih.govorgsyn.org The solid is sonicated in the solvent mixture, and the pure product is then isolated by filtration. nih.govorgsyn.org Recrystallization from a suitable solvent system, such as dichloromethane/methanol or toluene/hexane, can further enhance purity by allowing for the slow formation of well-defined crystals of the target compound, leaving impurities behind in the mother liquor.

Column Chromatography:

Silica gel column chromatography is a highly effective method for separating the desired facial isomer from other iridium-containing species and organic residues. nih.gov A solution of the crude product is loaded onto a silica gel column, and an eluent or a gradient of solvents is passed through the column. The separation is based on the differential adsorption of the components to the stationary phase. For iridium complexes, common eluents include mixtures of non-polar and moderately polar solvents like hexane/dichloromethane or hexane/ethyl acetate. Careful selection of the solvent system is crucial to achieve good separation of the bright yellow-green phosphorescent fac-isomer from other compounds.

Vacuum Sublimation:

For applications demanding the highest purity, such as in OLED device fabrication, vacuum sublimation is the preferred final purification step. douglas-scott-mcgregor.com This technique is suitable for thermally stable, volatile compounds like this compound. The process involves heating the material under high vacuum, causing it to transition directly from a solid to a gas phase (sublime). The gaseous compound then deposits as a high-purity crystalline solid on a cooled surface, leaving non-volatile impurities behind. douglas-scott-mcgregor.comyoutube.com This method is particularly effective at removing inorganic salts and heavy metal contaminants. douglas-scott-mcgregor.com Multiple sublimation cycles can be performed to achieve purity levels exceeding 99.9%.

Table 1: Summary of Purification Methodologies for this compound

| Method | Description | Typical Solvents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Solvent Washing/Slurry | Washing the crude solid with a solvent in which the product is poorly soluble. nih.govorgsyn.org | Dichloromethane/Hexanes, Methanol | Simple, fast, removes soluble impurities. | Limited efficiency for closely related impurities. |

| Recrystallization | Dissolving the compound in a hot solvent and allowing it to crystallize upon cooling. | Toluene/Hexane, Dichloromethane/Methanol | Can yield highly crystalline material. | Potential for product loss in the mother liquor. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). nih.gov | Hexane/Dichloromethane gradient | Excellent separation of isomers and byproducts. | Can be time-consuming and requires significant solvent volumes. |

| Vacuum Sublimation | Purification by heating the solid under vacuum to cause sublimation, followed by deposition on a cold surface. douglas-scott-mcgregor.com | High vacuum (e.g., <10⁻⁵ Torr), elevated temperature. | Achieves highest purity levels, effectively removes non-volatile impurities. | Requires specialized equipment; compound must be thermally stable. |

Quality Control for Research-Grade this compound

To verify the identity, purity, and isomeric integrity of this compound, a suite of analytical techniques is employed. These methods provide orthogonal information, ensuring a comprehensive assessment of the material's quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure and assessing the purity of the complex. The ¹H NMR spectrum of the facial isomer is expected to exhibit a distinct set of signals in the aromatic region corresponding to the protons on the phenyl and pyridine (B92270) rings, as well as a characteristic singlet in the aliphatic region for the tert-butyl groups. The absence of impurity signals and the correct integration of the proton signals provide a reliable measure of purity, often exceeding 98%. nih.govorgsyn.org

High-Performance Liquid Chromatography (HPLC):

HPLC is a sensitive technique for quantifying the purity of the compound. A solution of the sample is injected into a column, and the components are separated based on their interaction with the stationary and mobile phases. A UV-Vis or photodiode array detector is typically used for detection. A high-purity sample will show a single major peak in the chromatogram, and the area percentage of this peak is used to quantify the purity level.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to determine the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of C₄₅H₄₈IrN₃.

Elemental Analysis:

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages are compared with the calculated theoretical values to confirm the empirical formula of the compound.

Optical Spectroscopy (UV-Vis Absorption and Photoluminescence):

The photophysical properties of this compound are highly sensitive to its purity. UV-Vis absorption spectroscopy reveals characteristic metal-to-ligand charge transfer (MLCT) bands. nih.gov Photoluminescence (PL) spectroscopy is used to measure the emission spectrum, which for high-purity this compound, shows a characteristic green emission peak. ossila.com The photoluminescence quantum yield (PLQY) is also a critical quality parameter, as impurities can act as quenching sites and reduce emission efficiency. nih.govresearchgate.net

Table 2: Quality Control Techniques for this compound

| Technique | Information Provided | Typical Results for High-Purity Sample |

|---|---|---|

| ¹H NMR | Structural confirmation and purity assessment. nih.gov | Sharp, well-resolved peaks with correct chemical shifts and integration values; absence of impurity signals. |

| HPLC | Quantitative purity analysis. | Single major peak with purity >99.5%. |

| Mass Spectrometry | Molecular weight confirmation. | Molecular ion peak corresponding to the calculated mass of the compound. |

| Elemental Analysis | Confirmation of elemental composition. | Experimental C, H, N percentages within ±0.4% of theoretical values. |

| UV-Vis Absorption | Electronic transition profile. nih.gov | Characteristic absorption bands, including MLCT transitions. |

| Photoluminescence | Emission properties and color purity. ossila.com | Strong green emission spectrum with a high quantum yield. nih.govresearchgate.net |

Elucidation of Electronic Structure and Excited State Dynamics Through Advanced Spectroscopy

Time-Resolved Spectroscopic Probes of fac-Ir(3-tBu-ppy)3 Excited States

Time-resolved spectroscopy offers a window into the fleeting moments following light absorption, allowing for the characterization of transient species and the kinetics of their transformations.

Transient absorption (TA) spectroscopy is a powerful tool for tracking the evolution of excited states. Upon photoexcitation of iridium complexes, a singlet metal-to-ligand charge transfer (¹MLCT) state is initially populated. scispace.com Due to the presence of the heavy iridium atom, strong spin-orbit coupling (SOC) facilitates rapid intersystem crossing (ISC) to the triplet manifold (³MLCT). psu.edunih.gov This ISC process in similar iridium complexes is exceptionally fast, often occurring on a sub-picosecond timescale, with computed rate constants on the order of 10¹² s⁻¹. nih.gov This ultrafast ISC ensures that fluorescence from the singlet state is minimal, and the triplet quantum yield approaches unity. nih.gov

Following ISC, the molecule relaxes vibrationally within the triplet manifold to populate the lowest-lying triplet state. scispace.com TA spectra reveal the dynamics of this relaxation, which can involve internal conversion between different triplet states, particularly in heteroleptic complexes. rsc.org For instance, studies on related Ir(III) complexes show that after the initial fast ISC, subsequent relaxation and internal conversion processes can occur on the picosecond timescale. scispace.com The transient absorption signals can show both positive features, corresponding to triplet-triplet absorption, and negative features, indicative of ground-state bleaching and stimulated emission (phosphorescence). psu.edursc.org

Table 1: Key Kinetic Parameters in the Excited State Dynamics of Related Iridium Complexes

| Process | Timescale | Technique | Reference |

| Intersystem Crossing (S₁ → T₁) | < 100 fs - sub-ps | Theoretical Calculations, TA Spectroscopy | scispace.comnih.gov |

| Vibrational Relaxation (in ³MLCT) | ~1 ps | TA Spectroscopy | scispace.com |

| Internal Conversion (³MLCT → ³MLCT) | ~450 fs (in a heteroleptic complex) | TA Spectroscopy | rsc.org |

| Phosphorescence Decay | µs range | TCSPC, Time-Resolved PL | riken.jpnii.ac.jp |

This table presents data from related iridium complexes to illustrate typical timescales for the photophysical processes.

Time-Correlated Single Photon Counting (TCSPC) is the technique of choice for measuring the lifetime of the emissive triplet state, which is significantly longer than the initial relaxation processes. researchgate.nethoriba.comhoriba.com For fac-Ir(ppy)₃ and its derivatives, the phosphorescence lifetime is typically in the microsecond range in deaerated solutions or solid-state matrices at room temperature. riken.jpnii.ac.jp

The decay of the phosphorescence is a measure of how long the molecule remains in the excited triplet state before returning to the ground state via the emission of a photon. horiba.com The lifetime (τ) is related to the radiative (kᵣ) and non-radiative (kₙᵣ) decay rates by the equation τ = 1 / (kᵣ + kₙᵣ). Studies on similar complexes have shown that the phosphorescence decay can sometimes be fitted to a multi-exponential function, suggesting the presence of multiple, closely-spaced emitting triplet substates with different individual decay rates. psu.edursc.org For example, highly resolved optical spectra of fac-Ir(ppy)₃ at cryogenic temperatures have identified three distinct triplet substates with lifetimes ranging from nanoseconds to over 100 microseconds. acs.org

Photoluminescence quenching refers to any process that decreases the intensity of phosphorescence. In the solid state, a primary quenching mechanism for iridium complexes is concentration quenching, also known as self-quenching. aps.org As the concentration of the iridium complex increases in a host matrix, the average distance between molecules decreases. This proximity can lead to intermolecular interactions that open up non-radiative decay pathways. uq.edu.au

Studies have shown that the concentration-quenching rate constant is proportional to R⁻⁶, where R is the average distance between the dopant molecules. aps.org This dependence strongly suggests that the quenching mechanism is governed by Förster Resonance Energy Transfer (FRET), a dipole-dipole interaction where an excited molecule (donor) non-radiatively transfers its energy to a nearby ground-state molecule (acceptor). aps.orgnih.gov For quenching to be effective, simulations indicate that the ligands of adjacent iridium complexes need to be sufficiently close to allow for partial overlap. uq.edu.au Other non-radiative deactivation pathways can include thermal deactivation and energy transfer to quencher species like molecular oxygen.

Vibronic Coupling and Detailed Spectral Feature Analysis in this compound

The emission spectra of phosphorescent complexes are not single sharp lines but are typically broad and structured. This structure arises from vibronic coupling, the interaction between the electronic transitions and the vibrational modes of the molecule. nih.gov

At cryogenic temperatures, the thermal broadening of spectral lines is significantly reduced, allowing for the resolution of fine vibronic features in the emission spectrum. acs.orgresearchgate.net High-resolution optical spectroscopy allows the identification of the 0-0 transition (the transition between the lowest vibrational level of the excited electronic state and the lowest vibrational level of the ground state) and a series of peaks at lower energies. researchgate.net

These lower-energy peaks correspond to transitions from the lowest vibrational level of the excited state to higher vibrational levels of the ground state. The energy difference between the 0-0 peak and these vibronic sidebands corresponds to the energy of the specific vibrational modes that are coupled to the electronic transition. nih.gov By analyzing these energy gaps, specific vibrational modes, such as C-C stretching or C-H bending modes of the phenylpyridine ligands, can be assigned. researchgate.net For fac-Ir(ppy)₃, vibrational modes with frequencies around 1500-1600 cm⁻¹ are often observed in the emission spectra. researchgate.net

Table 2: Representative Vibrational Modes Coupled to Electronic Transitions in Phenylpyridine-type Iridium Complexes

| Vibrational Mode Type | Typical Frequency Range (cm⁻¹) | Associated Motion | Reference |

| C=C/C=N Stretching | 1500 - 1610 | Aromatic ring stretching in ppy ligands | researchgate.net |

| C-H Bending | 1200 - 1400 | In-plane bending of C-H bonds on ligands | researchgate.net |

| Ring Breathing | ~1000 | Symmetric expansion/contraction of aromatic rings | researchgate.net |

This table provides examples of vibrational modes identified in related iridium complexes.

The nature and intensity of the vibronic coupling provide insights into the character of the excited state. The emission from iridium complexes like this compound originates from an MLCT state, which involves the transfer of an electron from the iridium d-orbitals to the π* orbitals of the ligands. acs.org This charge redistribution leads to a change in the equilibrium geometry of the molecule in the excited state compared to the ground state.

The strength of the vibronic coupling is related to this geometric distortion. A larger change in geometry upon excitation leads to a more intense vibronic progression in the emission spectrum. This is described by the Franck-Condon principle. However, vibronic coupling can also occur via the Herzberg-Teller (HT) mechanism, where non-totally symmetric vibrations can "borrow" intensity from other nearby electronic states. nih.govnih.gov The analysis of which specific vibrational modes are most active in the spectrum helps to pinpoint which parts of the molecule are most affected by the electronic transition, thus mapping the charge transfer character of the excited state. nih.gov For instance, strong coupling to vibrational modes localized on the phenylpyridine ligands confirms the significant ligand-centered character of the LUMO in the MLCT transition. nih.gov

Magnetic Circular Dichroism (MCD) and Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Configuration Assessment

Magnetic Circular Dichroism (MCD) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful techniques for probing the electronic configuration of metal complexes like this compound. MCD spectroscopy, which measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field, provides insights into the nature of electronic transitions and the symmetry of electronic states. rsc.orgbiologic.net EPR spectroscopy, on the other hand, is sensitive to paramagnetic species and provides detailed information about the triplet excited states, including their zero-field splitting (ZFS) parameters.

Time-resolved EPR (tr-EPR) studies have been particularly insightful. For a related complex, fac-tris[2-(4-octyl-phenyl) pyridine] iridium(III) or Ir(C8ppy)3, tr-EPR has been used to investigate the excited triplet state. In the presence of tetracene, an electron-donor-acceptor (EDA) complex was formed, and its triplet state was characterized by ZFS parameters of |D| = 0.088 cm⁻¹ and |E| = 0.018 cm⁻¹. nih.gov These parameters provide quantitative information about the distribution of the unpaired electrons in the triplet state.

While direct MCD spectra for this compound are not extensively reported in the provided search results, studies on the parent compound, fac-Ir(ppy)3, have shown that theoretical calculations can predict marked differences in their MCD spectra, which can be correlated with their electronic structures. uq.edu.au The electronic circular dichroism spectra of fac-Ir(ppy)3 have been studied, confirming that these complexes can be separated into stable optically active Λ and Δ isomers, indicating that chirality is an intrinsic property. researchgate.net

Probing Spin-Orbit Coupling Effects and Triplet Sublevel Properties

The high phosphorescence quantum yield of iridium(III) complexes is a direct consequence of strong spin-orbit coupling (SOC), a relativistic effect that facilitates intersystem crossing from singlet to triplet excited states and enhances the radiative decay from the triplet state to the singlet ground state. faccts.de The heavy iridium atom in this compound induces significant SOC, which mixes singlet and triplet character into the excited states.

Highly resolved optical spectra of fac-Ir(ppy)3 at cryogenic temperatures have allowed for the identification of three distinct zero-field split triplet sublevels (I, II, and III). nih.govresearchgate.net These sublevels arise from the removal of degeneracy of the triplet state due to spin-orbit coupling. The energy levels and emission decay times for these individual sublevels have been determined, as detailed in the table below. nih.govresearchgate.net

| Triplet Sublevel | Energy (cm⁻¹) | Wavelength (nm) | Emission Decay Time (τ) |

| I | 19,693 | 507.79 | 116 µs |

| II | 19,712 | 507.31 | 6.4 µs |

| III | 19,863 | 503.45 | 200 ns |

The large total zero-field splitting of 170 cm⁻¹ substantiates the assignment of the emitting triplet state as having significant metal-to-ligand charge transfer (³MLCT) character. nih.govresearchgate.net This large ZFS is a direct consequence of the strong spin-orbit coupling with higher-lying singlet and triplet MLCT states. nih.gov Theoretical calculations have shown that the zero-field splitting for fac-Ir(ppy)3 is in the range of 85-170 cm⁻¹, which is in good agreement with experimental values. faccts.de

The individual radiative and non-radiative decay rates of these sublevels are highly dependent on the molecular environment, highlighting the sensitivity of spin-orbit coupling effectiveness to the surrounding matrix. nih.govresearchgate.net This has important implications for the optimization of these materials in OLED applications. nih.gov

Metal-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) Contributions to Electronic Transitions

The electronic transitions in this compound are complex and involve a mixture of metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and ligand-centered (LC) π-π* transitions. acs.orgnih.gov The lowest energy absorption and emission in these types of complexes are typically dominated by transitions with significant ³MLCT character. nih.govrsc.org

In the parent complex fac-Ir(ppy)3, the lowest excited states are a mixture of MLCT and LC π-π* states. researchgate.net The HOMO is typically composed of a mix of iridium d-orbitals and π-orbitals from the cyclometalating ligands, while the LUMO is primarily localized on the π* orbitals of the ligands. nih.govusc.edu This orbital distribution leads to the characteristic ³MLCT/³LLCT mixed character of the emitting triplet state. nih.gov

The introduction of substituents on the phenylpyridine ligands, such as the tert-butyl group in this compound, can tune the energies of the frontier molecular orbitals and thus the nature of the electronic transitions. For instance, introducing N-embedded polycyclic units can lead to unusual ligand-to-metal charge transfer (³LMCT) character in the excited state, a departure from the more common ³MLCT character. nih.gov The balance between MLCT and LC character in the emissive state is crucial as it influences the radiative rate constant and the emission lifetime. States with more ³LC character generally exhibit longer lifetimes. acs.org

Multi-Photon Excitation Processes and Upconversion Mechanisms in this compound Systems

Multi-photon excitation processes, particularly triplet-triplet annihilation upconversion (TTA-UC), have been demonstrated in systems utilizing iridium(III) complexes as sensitizers. researchgate.netnih.govumb.edu In TTA-UC, a sensitizer (B1316253) absorbs a low-energy photon and, through intersystem crossing, forms a long-lived triplet state. This triplet energy is then transferred to an annihilator molecule. When two triplet-excited annihilator molecules interact, they undergo triplet-triplet annihilation to produce one annihilator in an excited singlet state and one in the ground state. The excited singlet annihilator then emits a higher-energy photon (upconverted fluorescence). umb.edu

Systems using fac-Ir(ppy)3 as a sensitizer have been shown to effectively facilitate TTA-UC. researchgate.netnih.gov For instance, in a system with fac-[Ir(ppy)3] as the sensitizer and 2,7-di-tert-butylpyrene (B1295820) (tBuPy) as the annihilator, excitation with a 447 nm laser resulted in upconverted fluorescence from tBuPy. researchgate.net The upconversion process was confirmed by the quadratic dependence of the upconverted fluorescence intensity on the incident light power. researchgate.netnih.gov

A study investigating a sensitization-initiated electron transfer (SenI-ET) mechanism utilized fac-[Ir(ppy)3] as the sensitizer and tBuPy as the annihilator. The process involves two consecutive light absorption events, leading to a sequence of energy and electron transfer steps. nih.gov The following table summarizes key findings from an upconversion experiment.

| Parameter | Value |

| Sensitizer | fac-[Ir(ppy)3] |

| Annihilator | tBuPy |

| Excitation Wavelength | 447 nm |

| Upconversion Quantum Yield (ΦsTTA-IC) | Dependent on excitation power density |

| Exponent of Power Function Fit (b) | 1.96 (indicating a biphotonic process) |

This demonstrates that fac-Ir(ppy)3 and its derivatives are not only efficient phosphorescent emitters but can also act as potent sensitizers in multi-photon upconversion schemes, enabling the conversion of low-energy light to higher-energy light, which has potential applications in photocatalysis and energy storage. researchgate.netnih.govacs.org

Mechanistic Electrochemical Investigations and Charge Transport Dynamics

Detailed Cyclic Voltammetry and Spectroelectrochemistry of fac-Ir(3-tBu-ppy)3

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox properties of molecules. kocsa.or.kr By measuring the potentials at which a compound is oxidized and reduced, one can determine the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kocsa.or.krresearchgate.net These energy levels are paramount for predicting how a material will behave within the multilayered structure of an organic device.

The redox potentials for the parent compound, fac-Ir(ppy)3, and related derivatives have been extensively studied. The oxidation process corresponds to the removal of an electron from the HOMO, while reduction involves adding an electron to the LUMO. kocsa.or.kr These potentials are directly used to calculate the absolute energy levels relative to the vacuum level.

The introduction of a tert-butyl (tBu) group at the 3-position of the phenyl ring in this compound is expected to exert a specific electronic influence. The tBu group is an electron-donating group (EDG), which tends to increase the electron density on the ligand framework. This primarily destabilizes the HOMO, raising its energy level and making the complex easier to oxidize (a lower oxidation potential). The effect on the LUMO is generally less pronounced. Consequently, the HOMO-LUMO energy gap may slightly decrease compared to the unsubstituted fac-Ir(ppy)3.

Below is a table of electrochemical and energy level data for the parent compound fac-Ir(ppy)3 and a related derivative to illustrate these principles. The energy levels are often estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram. nankai.edu.cn

Table 1: Redox Potentials and Energy Levels of fac-Ir(ppy)3 and a Related Derivative

| Compound | Oxidation Potential (V vs. SCE) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Gap (eV) |

|---|---|---|---|---|

| fac-Ir(ppy)3 | ~0.77 rsc.org | ~-5.40 kocsa.or.kr | ~-3.02 kocsa.or.kr | ~2.38 kocsa.or.kr |

| fac-Ir(p-tolyl)3 | Not specified | ~-5.35 kocsa.or.kr | ~-2.97 kocsa.or.kr | ~2.38 kocsa.or.kr |

Note: Values are compiled from multiple sources and measurement conditions may vary. The HOMO and LUMO levels are calculated based on the measured redox potentials.

In a heterostructure, such as an Organic Light-Emitting Diode (OLED), the alignment of these energy levels with those of adjacent materials (hole transport layers, electron transport layers, and host materials) dictates the efficiency of charge injection and confinement.

The electrochemical stability of iridium complexes is a key factor in the operational lifetime of devices. Many iridium complexes, including fac-Ir(ppy)3, exhibit reversible oxidation and reduction processes in CV measurements, which indicates good chemical stability under these cycles. kocsa.or.kr This reversibility implies that the molecule can be repeatedly oxidized and reduced without undergoing irreversible chemical decomposition.

However, under certain photocatalytic conditions, degradation can occur. For fac-Ir(ppy)3, a potential deactivation pathway involves the functionalization of the phenylpyridine ligand during the catalytic cycle. rsc.org The presence of bulky substituents, such as the tBu groups in this compound, can enhance molecular stability. These groups can sterically hinder the approach of other molecules, preventing intermolecular reactions that could lead to degradation and also inhibiting face-to-face π–π stacking. acs.org While this steric shielding often improves photophysical properties and stability, the specific degradation pathways for this compound under prolonged electrical stress would require dedicated study.

Charge Carrier Generation and Recombination Processes Involving this compound

In many OLED applications, this compound would be used as a phosphorescent dopant (guest) within a host material. Charge carriers—electrons and holes—are primarily transported through the host matrix and are then captured by the guest molecules to form excitons, which subsequently recombine to produce light.

Charge transport in doped organic semiconductor films occurs via a "hopping" mechanism, where charge carriers jump between adjacent localized states (molecules). uq.edu.au The mobility of these charges is highly dependent on the concentration of the dopant.

Studies on the model system of fac-Ir(ppy)3 doped into the host 4,4′-bis(N-carbazolyl)biphenyl (CBP) reveal a distinct concentration dependence on charge mobility. uq.edu.aunih.gov

Low Concentrations (< 5 wt%): The guest molecules are mostly isolated and act as traps for charge carriers, leading to a significant drop in mobility compared to the neat host material. uq.edu.auresearchgate.net

High Concentrations (> 20 wt%): At higher concentrations, a continuous pathway for charge hopping through the guest molecules is formed, and the charge mobility begins to increase again, approaching the mobility of the neat guest material.

This behavior is illustrated in the following table, based on kinetic Monte Carlo simulations of the fac-Ir(ppy)3:CBP system.

Table 2: Normalized Charge Mobility vs. Dopant Concentration for a Model System

| Dopant Concentration (wt%) | Normalized Electron Mobility (a.u.) | Normalized Hole Mobility (a.u.) |

|---|---|---|

| 0 (Neat Host) | 1.00 | 1.00 |

| 5 | ~0.30 | ~0.15 |

| 10 | ~0.25 | ~0.10 |

| 20 | ~0.35 | ~0.18 |

| 40 | ~0.60 | ~0.40 |

Data is conceptualized from trends reported for the fac-Ir(ppy)3:CBP system. uq.edu.au

The bulky tBu groups on this compound would likely influence the molecular packing and the propensity to form clusters, which in turn would affect the concentration-dependent mobility profile.

Charge trapping is a critical process in doped organic semiconductors. A guest molecule acts as a trap if its HOMO level is higher than the host's HOMO (for holes) or if its LUMO level is lower than the host's LUMO (for electrons). uq.edu.au The energy difference between the respective levels defines the trap depth.

In the widely studied fac-Ir(ppy)3:CBP system, the HOMO of fac-Ir(ppy)3 (-5.4 eV) is higher than that of CBP (-6.1 eV), and its LUMO (-3.0 eV) is lower than that of CBP (-2.9 eV). This configuration means that fac-Ir(ppy)3 acts as a trap for both holes and electrons. uq.edu.au The trapping of charge carriers on the guest molecules is essential for ensuring that recombination occurs on the phosphorescent emitter, leading to efficient light emission. nih.gov

Interface Energetics and Charge Injection Barriers in Organic Electronic Devices

The interfaces between different layers in an organic electronic device play a crucial role in its operation. ucsb.edu Mismatches in energy levels between the electrodes and the organic transport layers, or between different organic layers, create energy barriers that can impede the injection and transport of charge carriers. bgsu.edubeilstein-journals.org

The injection barrier for holes is the energy difference between the work function of the anode (e.g., ITO) and the HOMO of the adjacent hole-transporting layer. Similarly, the electron injection barrier is the difference between the cathode's work function and the LUMO of the electron-transporting layer. bgsu.edu

When an emissive layer is composed of a doped system like this compound in a host, the relevant energy levels for charge injection into that layer are those of the host material, as it forms the bulk of the film. However, the presence of the dopant at the interface can influence the local energetics. Doping a host matrix with polar iridium complexes can sometimes reduce the net interfacial charge density through the compensation of permanent dipole moments, which can alter the effective energy barriers at the interface. acs.orguni-augsburg.de Optimizing these interfaces, often by introducing thin interlayer materials, is a key strategy for enhancing device performance by ensuring balanced charge injection. ucsb.edu

Advanced Device Physics and Engineering Applications of Fac Ir 3 Tbu Ppy 3

Organic Light-Emitting Diodes (OLEDs) Utilizing fac-Ir(3-tBu-ppy)3 as Emitter

The compound this compound has been instrumental in the evolution of phosphorescent OLEDs (PhOLEDs). Its high phosphorescence quantum yield and tunable emission characteristics make it an excellent candidate for the emissive layer in these devices.

Exciton (B1674681) Management Strategies: Triplet Harvesting and Singlet-Triplet Annihilation Control

A fundamental advantage of using phosphorescent emitters like this compound is their ability to harvest both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation in OLEDs. acs.org This process, known as triplet harvesting, allows for a theoretical internal quantum efficiency of 100%. 20.210.105 The mechanism relies on efficient intersystem crossing from the singlet to the triplet state. 20.210.105 In host-guest systems, excitons formed on host molecules are transferred to the guest emitter. For instance, in a 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) host doped with an iridium complex, both singlet and triplet excitons generated in the host can be transferred to the emitter via Dexter energy transfer. niscpr.res.in

However, the long lifetime of triplet excitons can lead to high exciton densities, particularly at high current densities, resulting in detrimental quenching processes. researchgate.net Triplet-triplet annihilation (TTA) is a significant loss mechanism where two triplet excitons interact, leading to the annihilation of one or both excitons and reducing device efficiency. researchgate.netresearchgate.net Controlling TTA is crucial for maintaining high efficiency at high brightness. Strategies to mitigate TTA include optimizing the doping concentration of the emitter and designing device architectures that broaden the recombination zone, thus reducing the local exciton concentration. researchgate.netnih.gov For example, using ultra-thin non-doped emissive layers can help avoid concentration quenching. frontiersin.org

Device Architectures and Their Influence on External Quantum Efficiency and Luminance

The architecture of an OLED plays a critical role in determining its external quantum efficiency (EQE) and luminance. A typical PhOLED structure consists of multiple organic layers sandwiched between two electrodes. These layers include a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), a hole blocking layer (HBL), an electron transport layer (ETL), and an electron injection layer (EIL).

The choice of host material for the emissive layer is critical. The host should have a higher triplet energy than the phosphorescent guest to ensure efficient energy transfer to the guest and prevent back-transfer. 20.210.105 For instance, CBP is a common host for green phosphorescent emitters like this compound. niscpr.res.in The use of exciplex-forming co-hosts has also been shown to enable high-efficiency OLEDs. d-nb.infomdpi.com

The thickness of the various layers is optimized to ensure balanced charge injection and transport, confining the recombination of electrons and holes within the emissive layer. nih.gov Optical modeling is also employed to maximize light out-coupling. d-nb.info For instance, the orientation of the emitter's transition dipole moment can significantly impact the out-coupling efficiency. A horizontal orientation is generally preferred for higher EQE in bottom-emitting OLEDs. d-nb.info Researchers have achieved high EQEs of over 20% and even approaching 30% with optimized device structures utilizing iridium complexes. nih.govd-nb.inforesearchgate.net

Table 1: Performance of OLEDs with Iridium Complex Emitters

| Emitter | Host | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Ref. |

|---|---|---|---|---|---|

| Ir(ppy)3 | CBP | ITO/HIL/HTL/EML/HBL/ETL/EIL/Al | ~24 | >10,000 | nih.gov |

| (DMPQ)2Ir(Pppy) | TCTA | ITO/HIL/HTL/EML/ETL/EIL/LiF/Al | 19.2 | - | rsc.org |

Mechanisms of Efficiency Roll-Off at High Current Densities

A major challenge in PhOLEDs is the decrease in efficiency at high current densities, an effect known as efficiency roll-off. researchgate.net Several mechanisms contribute to this phenomenon:

Triplet-Triplet Annihilation (TTA): As mentioned earlier, this is a dominant quenching process at high exciton concentrations. researchgate.netaps.org

Triplet-Polaron Quenching (TPQ): This involves the quenching of a triplet exciton by a charge carrier (polaron). researchgate.netaps.org Time-resolved spectroscopy studies have identified TPQ as a significant contributor to efficiency roll-off. aps.org

Electric Field-Induced Exciton Dissociation: At high electric fields, excitons can dissociate into free charge carriers, a non-radiative process that reduces efficiency. researchgate.net

Charge Carrier Imbalance: An imbalance in the number of holes and electrons reaching the emissive layer can lead to quenching and reduced efficiency. aps.org

Researchers have employed various strategies to mitigate efficiency roll-off, such as using device structures with broad recombination zones and materials with high charge carrier mobility to reduce polaron accumulation. researchgate.netfrontiersin.org

Operational Stability and Degradation Pathways within OLED Devices

The operational stability and lifetime of OLEDs are critical for their commercial viability. Degradation can occur through various intrinsic and extrinsic pathways. Intrinsic degradation mechanisms involve chemical and morphological changes in the organic materials during device operation. mdpi.com

For phosphorescent emitters like this compound, degradation can be initiated by high-energy species formed during electrical excitation. acs.org Annihilation processes like TTA and TPQ can lead to the formation of "hot excitons" with sufficient energy to break chemical bonds in the emitter or host molecules. researchgate.net This can result in the formation of non-radiative recombination centers, charge traps, and luminescence quenchers, leading to a decrease in luminance over time. mdpi.comresearchgate.net

One proposed degradation pathway for Ir(ppy)3 involves the dissociation of the complex, potentially leading to the formation of fragments like [Ir(ppy)2]+. researchgate.net The stability of the emitter is also influenced by the surrounding environment, with some solvents and atmospheric conditions accelerating degradation. uni-regensburg.de Improving the intrinsic stability of the emitter molecules and designing device architectures that minimize the concentration of high-energy species are key strategies for enhancing the operational lifetime of PhOLEDs. researchgate.netrutgers.edu

Organic Photovoltaics (OPVs) and Organic Light-Emitting Transistors (OLETs) Incorporating this compound

The unique properties of this compound also find application in other organic electronic devices, such as organic photovoltaics and organic light-emitting transistors.

Exciton Dissociation and Charge Separation Dynamics in Donor-Acceptor Blends

Phosphorescent iridium complexes like this compound can be incorporated into OPV active layers to enhance performance. researchgate.net When blended with donor and acceptor materials, these complexes can extend exciton lifetimes, providing more time for excitons to reach the donor-acceptor interface and dissociate. researchgate.netresearchgate.net

The process of exciton dissociation involves the exciton overcoming the Coulombic attraction between the electron and hole. nih.gov This occurs at the interface between the electron donor and electron acceptor materials in a bulk heterojunction structure. nih.gov The separated charges then need to be transported to the respective electrodes. Recent studies have shown that introducing fac-Ir(tBufppy)3 as a third component in a donor-acceptor blend can suppress charge recombination and improve the short-circuit current (JSC) and fill factor, leading to a higher PCE. researchgate.net This is attributed to the long-lived triplet excitons of the iridium complex and its ability to optimize the morphology of the active layer. researchgate.net

The dynamics of charge separation are complex and can be influenced by factors such as the energy levels of the materials, the morphology of the blend, and the presence of phonons. aps.orgnsf.gov Understanding these dynamics is key to designing more efficient OPV devices.

Table 2: Chemical Compounds Mentioned

| Abbreviation | Full Chemical Name |

|---|---|

| This compound | facial-tris(2-(4-(tert-butyl)phenyl)pyridine)iridium(III) |

| OLED | Organic Light-Emitting Diode |

| OPV | Organic Photovoltaic |

| OLET | Organic Light-Emitting Transistor |

| CBP | 4,4′-bis(N-carbazolyl)-1,1′-biphenyl |

| TTA | Triplet-Triplet Annihilation |

| TPQ | Triplet-Polaron Quenching |

| EQE | External Quantum Efficiency |

| PhOLED | Phosphorescent Organic Light-Emitting Diode |

| HIL | Hole Injection Layer |

| HTL | Hole Transport Layer |

| EML | Emissive Layer |

| HBL | Hole Blocking Layer |

| ETL | Electron Transport Layer |

| EIL | Electron Injection Layer |

| (DMPQ)2Ir(Pppy) | bis(2-(3,5-dimethylphenyl)quinoline)(2-[4-(phenyl)phenyl]pyridine)iridium(III) |

| TCTA | tris(4-carbazoyl-9-ylphenyl)amine |

| TPBi | 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene |

| Ir(ppy)2(acac) | bis(2-phenylpyridine)(acetylacetonate)iridium(III) |

| PCE | Power Conversion Efficiency |

| JSC | Short-Circuit Current |

| Ir(ppy)3 | tris(2-phenylpyridine)iridium(III) |

| FIrpic | bis(3,5-difluoro-2-(2-pyridyl)phenyl-(2-carboxypyridyl)iridium(III) |

| Alq3 | tris(8-hydroxyquinoline)aluminum |

| BCP | Bathocuproine |

| PVK | Poly(N-vinylcarbazole) |

| ITO | Indium Tin Oxide |

| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate |

| TAPC | 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane |

| mCP | 1,3-bis(N-carbazolyl)benzene |

| PM6 | Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))] |

Role of Iridium Complexes in Charge Generation and Transport Layers

Iridium(III) complexes, including fac-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)3) and its derivatives like this compound, play a crucial role in the charge generation and transport layers of organic electronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). Their function extends beyond being simple emitters; they actively participate in the electrical processes that govern device performance.

The introduction of iridium complexes into a host material can significantly influence charge transport. In typical guest-host systems used in OLEDs, the iridium complex is dispersed within a host matrix. While it is often assumed that charge transport primarily occurs through the host material, studies have shown that the guest molecules can form interconnected pathways, even at low concentrations (as low as 5 wt.%). researchgate.netuq.edu.au This connectivity raises the possibility of the iridium complexes themselves contributing to long-range charge transport. researchgate.netuq.edu.au

The iridium complexes can act as charge trapping sites. researchgate.netrsc.org When the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels of the guest (iridium complex) lie within the energy gap of the host, charge carriers (holes and electrons) can become localized on the guest molecules. This trapping is a critical step for efficient electroluminescence, as it promotes the formation of excitons directly on the emissive guest. uq.edu.aursc.org Research on fac-Ir(ppy)3 in a 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) host has shown that a significant portion of excitons form directly on the iridium complexes, even at low concentrations. uq.edu.au

The concentration of the iridium complex is a critical parameter. Kinetic Monte Carlo simulations have revealed that charge mobility can exhibit a minimum at a specific guest concentration (around 10 wt. % for fac-Ir(ppy)3 in CBP). researchgate.netuq.edu.au This is attributed to the formation of connected guest clusters that act as effective trap sites. uq.edu.au Operating below this concentration, which is typical to avoid triplet-triplet annihilation, suggests that optimal device performance is achieved when there is significant charge trapping on the iridium guest molecules. researchgate.net

Furthermore, the molecular structure of the iridium complex, including the presence of bulky substituents like the tert-butyl group in this compound, can influence its charge trapping ability. While designed to improve solution processability and reduce aggregation, bulky groups can sometimes hinder the direct charge transfer into the emissive layer by isolating the iridium core. rsc.org This highlights a delicate balance between molecular design for processability and maintaining efficient charge trapping for high device performance. In some cases, unmodified complexes like fac-Ir(ppy)3 have been shown to outperform sterically encumbered analogues due to their superior charge trapping capabilities. rsc.org

In the context of organic solar cells (OSCs), iridium complexes like fac-Ir(tBufppy)3 have been introduced as a third component to enhance performance. polyu.edu.hk The cascade energy levels of the donor, acceptor, and the iridium complex can facilitate efficient exciton dissociation and charge transfer. polyu.edu.hk The complex can also suppress charge recombination, leading to improved device efficiency. polyu.edu.hk

Iridium complexes can also be utilized in light-emitting electrochemical cells (LEECs), where they perform the dual role of light emission and charge transport, eliminating the need for separate host and transport layers. d-nb.info

Table 1: Role of Iridium Complexes in Charge Dynamics

| Feature | Role of Iridium Complex | Impact on Device |

| Charge Transport | Can form interconnected pathways for long-range transport. researchgate.netuq.edu.au | Influences overall charge mobility in the emissive layer. |

| Charge Trapping | Acts as trap sites for electrons and holes. researchgate.netrsc.org | Promotes exciton formation on the emissive guest, enhancing efficiency. uq.edu.aursc.org |

| Concentration Dependence | Mobility minimum observed at certain concentrations due to cluster formation. researchgate.netuq.edu.au | Optimal concentration balances efficient trapping and avoidance of quenching effects. researchgate.net |

| Molecular Structure | Bulky substituents can affect charge trapping ability. rsc.org | A trade-off exists between processability and charge trapping efficiency. rsc.org |

| In Organic Solar Cells | Facilitates exciton dissociation and suppresses recombination. polyu.edu.hk | Enhances power conversion efficiency. polyu.edu.hk |

| In LEECs | Functions as both emitter and charge transporter. d-nb.info | Simplifies device architecture. d-nb.info |

Optical Limiting and Nonlinear Optics Applications

The unique electronic structure of iridium complexes, characterized by strong spin-orbit coupling and metal-to-ligand charge transfer (MLCT) transitions, makes them promising candidates for applications in nonlinear optics (NLO) and optical limiting. frontiersin.orgresearchgate.net Nonlinear optical phenomena occur when the optical properties of a material are altered by the presence of high-intensity light. frontiersin.org

Optical limiting is a specific NLO effect where the transmittance of a material decreases with increasing input laser intensity. This property is highly desirable for protecting sensitive optical components and human eyes from high-power laser damage. The primary mechanisms responsible for optical limiting in materials like iridium complexes are two-photon absorption (TPA) and reverse saturable absorption (RSA).

While direct studies on the NLO properties of this compound are not extensively detailed in the provided search results, the general principles observed in similar organometallic complexes and materials with delocalized π-electrons are applicable. frontiersin.org The delocalized π-electrons in the phenylpyridine ligands of this compound are easily polarized by a strong electric field from an input laser, giving rise to nonlinear optical responses. frontiersin.org

Research on other materials, such as all-inorganic perovskites, has systematically explored their third-order NLO properties, demonstrating strong TPA and RSA. nih.gov These studies highlight the importance of the material's band gap relative to the pumping photon energy in determining the dominant nonlinear absorption mechanism. nih.gov For instance, at certain excitation wavelengths, a material might exhibit TPA, where it simultaneously absorbs two photons to jump to an excited state. nih.gov

The introduction of fac-Ir(ppy)3 as a sensitizer (B1316253) can initiate nonlinear optical processes through upconversion. researchgate.net In such a system, the long-lived triplet excited state of the iridium complex, generated by an initial photon, can be further excited by a second photon, leading to higher-energy states and subsequent chemical reactions or emissions. researchgate.net This sensitization-initiated electron transfer via upconversion demonstrates the potential of these complexes in harnessing low-energy light to drive high-energy processes. researchgate.net

The third-order nonlinear optical susceptibility, χ⁽³⁾, is a key figure of merit for NLO materials. Studies on phthalocyanines, which also possess extensive π-electron systems, have reported significant χ⁽³⁾ values, indicating their potential for all-optical signal processing applications. frontiersin.org

Table 2: Potential Nonlinear Optical Properties and Mechanisms

| NLO Property/Mechanism | Description | Relevance to this compound |

| Two-Photon Absorption (TPA) | Simultaneous absorption of two photons to reach an excited state. nih.gov | The delocalized π-system of the ligands could facilitate TPA under high-intensity laser irradiation. |

| Reverse Saturable Absorption (RSA) | Excited-state absorption cross-section is larger than the ground-state absorption cross-section. nih.gov | The strong MLCT absorption bands could contribute to RSA, making it a candidate for optical limiting. |

| Optical Limiting | Decreased transmittance with increasing laser intensity. | A potential application for protecting sensors and eyes from laser damage. |

| Third-Order Susceptibility (χ⁽³⁾) | A measure of the third-order nonlinear optical response of a material. frontiersin.org | Expected to be significant due to the organometallic nature and π-conjugated ligands. |

| Sensitization for Upconversion | Using the complex to absorb low-energy photons and transfer energy to generate a higher-energy emission. researchgate.net | Demonstrates a pathway for utilizing the long-lived triplet states in advanced photonic applications. |

Electroluminescence Mechanisms and Device Operational Parameters

The electroluminescence (EL) of OLEDs based on this compound and related iridium complexes is a multi-step process governed by fundamental principles of semiconductor physics and photochemistry. psu.edu The operational parameters of these devices are a direct consequence of the efficiency of each step in the EL mechanism.

The fundamental EL process in a guest-host OLED is as follows:

Charge Injection: Under an applied forward bias, holes are injected from the anode into the HOMO of the hole transport layer (HTL), and electrons are injected from thecathode into the LUMO of the electron transport layer (ETL). psu.edu

Charge Transport: These charge carriers migrate through their respective transport layers towards the emissive layer (EML). psu.edu

Charge Trapping and Exciton Formation: Within the EML, which consists of the iridium complex doped into a host material, the charge carriers are trapped on the guest molecules. rsc.org An electron and a hole combine on a single iridium complex molecule to form an exciton (a bound electron-hole pair). psu.edu

Radiative Decay (Phosphorescence): Due to the heavy iridium atom, strong spin-orbit coupling facilitates efficient intersystem crossing from singlet excitons (25% of the total) to triplet excitons (75% of the total). ursi.org Both singlet and triplet excitons can then relax to the ground state by emitting a photon. This process, known as phosphorescence for the triplet excitons, allows for a theoretical internal quantum efficiency (IQE) of up to 100%. ursi.orgossila.com

The operational parameters of an OLED are metrics used to quantify its performance. Key parameters for a fac-Ir(ppy)3-based device, which serve as a benchmark for derivatives like this compound, are influenced by the device architecture and material choices.

A typical device structure might be: ITO / Hole Transport Layer (e.g., α-NPD) / Emissive Layer (fac-Ir(ppy)3:CBP) / Hole Blocking Layer (e.g., BCP) / Electron Transport Layer (e.g., Alq3) / Cathode (e.g., Mg:Ag). ossila.com

Key Operational Parameters:

Current Density-Voltage-Luminance (J-V-L) Characteristics: These curves describe the relationship between the applied voltage, the resulting current flow, and the brightness of the device. The turn-on voltage is a critical parameter derived from these curves.

Current Efficiency (cd/A): This measures the luminance (in candelas per square meter) produced per unit of current density (in amperes per square meter).

Power Efficiency (lm/W): This indicates the amount of light output (in lumens) for a given electrical power input (in watts).

Operational Lifetime: This is often defined as the time it takes for the initial luminance of the device to decrease by half (LT50) under constant current operation. For fac-Ir(ppy)3 doped devices, lifetime is a critical factor, and it can be influenced by the choice of host material. snu.ac.kr For example, using an n-type host like TPBi with fac-Ir(ppy)3 has been shown to result in a longer operational lifetime compared to a p-type CBP host. snu.ac.kr

The choice of host material is critical. The host's triplet energy must be sufficiently high to confine the triplet excitons on the guest molecules within the EML and prevent energy loss. oalib.com Furthermore, balancing the electron and hole mobilities within the EML is essential for positioning the recombination zone effectively and achieving high efficiency. snu.ac.kr

Table 3: Typical Device Parameters for fac-Ir(ppy)3-based OLEDs

| Parameter | Typical Value / Observation | Reference |

| Device Structure | ITO/α-NPD (50 nm)/7%-Ir(ppy)3:CBP (20 nm)/BCP (10 nm)/Alq3 (40 nm)/Mg–Ag (100 nm) | ossila.com |

| Emission Peak (EL) | ~520 nm | ursi.org |

| Internal Quantum Efficiency (IQE) | Approaching 100% | ursi.orgossila.com |

| Host Material | CBP (p-type), TPBi (n-type) | snu.ac.kr |

| Operational Lifetime (LT50) | Significantly affected by host material; n-type hosts can enhance lifetime. | snu.ac.kr |

| Recombination Zone | Position can be tuned by changing the matrix material from p-type to n-type. | snu.ac.kr |

Table of Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | fac-tris(3-tert-butyl-2-phenylpyridine)iridium(III) |

| fac-Ir(ppy)3 | fac-tris(2-phenylpyridine)iridium(III) |

| CBP | 4,4′-bis(N-carbazolyl)-1,1′-biphenyl |

| fac-Ir(tBufppy)3 | fac-tris(2-(4-tert-butylphenyl)-5-fluoropyridine)iridium(III) |

| α-NPD | N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine |

| BCP | Bathocuproine |

| Alq3 | tris(8-hydroxyquinolinato)aluminium |

| TPBi | 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene |

Photocatalytic and Energy Conversion Research Utilizing this compound

The iridium complex fac-tris(3-tert-butyl-2-phenylpyridine)iridium(III), denoted as this compound, has emerged as a significant photocatalyst in the fields of organic synthesis and energy conversion. Its favorable photophysical and electrochemical properties, including a long-lived triplet excited state and strong visible light absorption, make it a powerful tool for mediating a variety of light-driven chemical transformations. This section explores its application in triplet-sensitized photoredox catalysis and its role in systems designed for photoinduced hydrogen evolution and carbon dioxide reduction.

Photocatalytic and Energy Conversion Research Utilizing Fac Ir 3 Tbu Ppy 3

Triplet-Sensitized Photoredox Catalysis with fac-Ir(3-tBu-ppy)3

This compound is widely utilized as a photosensitizer in photoredox catalysis. Upon absorption of visible light, it transitions to a long-lived triplet excited state, [this compound]*, which is both a potent oxidant and a strong reductant. This dual reactivity allows it to engage in electron transfer processes with a broad range of organic substrates, thereby enabling challenging chemical transformations under mild conditions.

Mechanistic Investigations of Photoredox Cycles (Oxidative and Reductive Quenching)

The photocatalytic activity of this compound is primarily driven by two fundamental quenching pathways: oxidative quenching and reductive quenching.

In the oxidative quenching cycle , the excited state catalyst, [this compound]*, is quenched by an electron acceptor (A). This process involves the transfer of an electron from the excited iridium complex to the acceptor, resulting in the oxidized form of the catalyst, [Ir(IV)], and the reduced acceptor, A•⁻. The oxidized catalyst can then oxidize a substrate (D) to regenerate the ground state catalyst and produce the oxidized substrate, D•⁺.

Conversely, the reductive quenching cycle begins with the excited state catalyst, [this compound]*, being quenched by an electron donor (D). An electron is transferred from the donor to the excited catalyst, yielding the reduced form of the catalyst, [Ir(II)], and the oxidized donor, D•⁺. The reduced catalyst subsequently reduces a substrate (A) to regenerate the ground state catalyst and form the reduced substrate, A•⁻.

The specific operative pathway is dictated by the redox potentials of the substrates relative to the excited state potentials of the photocatalyst. The high triplet energy of this compound also allows for efficient energy transfer to other molecules, a process that can be competitive with electron transfer.

Substrate Scope and Reaction Selectivity in Organic Transformations

The versatility of this compound as a photoredox catalyst is demonstrated by its application in a wide array of organic reactions. It has been successfully employed in various carbon-carbon and carbon-heteroatom bond-forming reactions.

For instance, it has been used to catalyze the trifluoromethylation of arenes and heteroarenes, where the excited catalyst engages in a reductive quenching cycle with a sacrificial electron donor. The resulting reduced iridium species can then reduce the trifluoromethyl source, initiating the radical functionalization of the aromatic substrate.

Another notable application is in atom transfer radical polymerization (ATRP), where this compound can control the polymerization of various monomers with high precision. The catalyst's ability to mediate the reversible activation and deactivation of the polymer chain ends through electron transfer processes allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersities.

The selectivity of reactions catalyzed by this compound is often high, a consequence of the mild reaction conditions and the precise control over the generation of reactive intermediates afforded by the photocatalytic cycle.

Below is a table summarizing the application of this compound in selected organic transformations.

| Reaction Type | Substrate Class | Reagent/Conditions | Product Type |

| Trifluoromethylation | Arenes, Heteroarenes | CF3I, Amine | Trifluoromethylated Aromatics |

| Arylation | Alkenes | Aryl Diazonium Salts | Arylated Alkenes |

| C-H Functionalization | Alkanes | Perfluoroalkyl Iodides | Perfluoroalkylated Alkanes |

| Polymerization | Acrylates, Methacrylates | Initiator, Monomer | Well-defined Polymers |

Catalyst Stability, Deactivation Pathways, and Regeneration Strategies

Despite its broad utility, the stability of this compound under prolonged irradiation can be a concern. One identified deactivation pathway involves the degradation of the phenylpyridine ligands, particularly under strongly oxidizing or reducing conditions. This can lead to the formation of catalytically inactive species and a decrease in reaction efficiency over time.

The steric bulk of the tert-butyl groups on the phenylpyridine ligands in this compound provides a degree of protection against bimolecular decomposition pathways and ligand dissociation, enhancing its operational stability compared to less sterically hindered analogues.

Strategies to mitigate catalyst deactivation include the careful selection of reaction conditions to avoid overly harsh redox potentials and the use of sacrificial reagents that can regenerate the active catalyst. In some cases, immobilization of the catalyst on a solid support has been explored as a means to enhance its stability and facilitate its recovery and reuse.

Photoinduced Hydrogen Evolution and Carbon Dioxide Reduction with this compound Systems

Beyond its applications in organic synthesis, this compound is also investigated for its potential in solar fuel production, specifically in the light-driven evolution of hydrogen from water and the reduction of carbon dioxide to valuable chemical feedstocks.

Catalyst Design and Co-catalyst Integration for Enhanced Efficiency

In systems for photoinduced hydrogen evolution, this compound typically functions as the photosensitizer. It absorbs visible light and then transfers an electron to a co-catalyst, which is responsible for the actual reduction of protons to molecular hydrogen. Common co-catalysts include platinum-based materials or molecular catalysts such as cobaloximes.

The efficiency of these systems is highly dependent on the electronic coupling and spatial arrangement between the photosensitizer and the co-catalyst. Research efforts focus on designing integrated systems where the iridium complex is covalently linked to the catalytic center or co-assembled on a scaffold to promote efficient electron transfer and minimize unproductive back-electron transfer pathways.

For carbon dioxide reduction, this compound is similarly used as a photosensitizer in conjunction with a reduction catalyst, such as a rhenium or ruthenium complex. The goal is to capture light energy and channel it into the multi-electron reduction of CO2 to products like carbon monoxide (CO), formic acid (HCOOH), or even methane (B114726) (CH4).

Electron Transfer Dynamics in Light-Driven Fuel Production

Time-resolved spectroscopic techniques are crucial for probing these ultrafast electron transfer dynamics. By understanding the rates of productive versus unproductive electron transfer, researchers can rationally design more efficient photocatalytic systems. For example, the introduction of molecular relays or the use of semiconductor nanostructures as scaffolds can help to spatially separate the charges and prolong the lifetime of the charge-separated state, thereby favoring the desired fuel-forming reactions.

The table below outlines the components of a typical photocatalytic system for H2 evolution and CO2 reduction using this compound.

| Application | Photosensitizer | Co-catalyst/Reduction Catalyst | Sacrificial Electron Donor | Product |